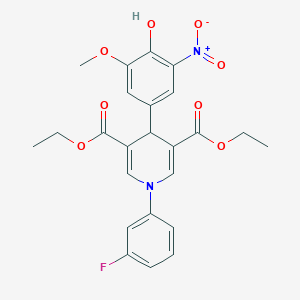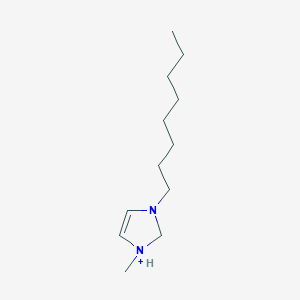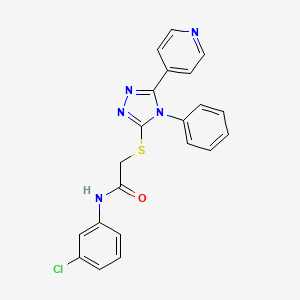![molecular formula C16H15ClN4O2S B1225936 5-[(2-Chlorophenyl)methylsulfonyl]-1-(2,6-dimethylphenyl)tetrazole](/img/structure/B1225936.png)
5-[(2-Chlorophenyl)methylsulfonyl]-1-(2,6-dimethylphenyl)tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-chlorophenyl)methylsulfonyl]-1-(2,6-dimethylphenyl)tetrazole is a member of tetrazoles.
Scientific Research Applications
Crystal Structure and Molecular Docking Studies
- Tetrazoles, including derivatives similar to 5-[(2-Chlorophenyl)methylsulfonyl]-1-(2,6-dimethylphenyl)tetrazole, have been extensively studied for their crystal structures using X-ray crystallography. These studies provide detailed insights into the molecular conformations and intermolecular interactions of such compounds (Al-Hourani et al., 2015).
- Molecular docking studies of these tetrazole derivatives have been conducted to understand their orientation and interaction within the active site of enzymes, such as cyclooxygenase-2, which is crucial for developing therapeutic agents (Al-Hourani et al., 2020).
Synthesis and Reactions
- Research has been conducted on the synthesis of various tetrazole derivatives, exploring different reaction conditions and potential applications in organic synthesis. This includes studies on the decomposition and interaction of tetrazole compounds with other chemical agents (Dabbagh et al., 2005).
- A new method for obtaining functionally substituted tetrazoles has been proposed, utilizing compounds like 5-methylsulfonyl-1-phenyltetrazole, which shows the potential of these compounds as universal synthons in the synthesis of variously structured tetrazoles (Gol'tsberg & Koldobskii, 1996).
Magnetic Properties and Polymer Chemistry
- Tetrazole derivatives have been investigated for their magnetic properties, particularly in the context of their interaction with metals like copper(II) chloride. This research has implications for the development of materials with specific magnetic properties (Voitekhovich et al., 2021).
- The reactions of certain sulfoxides with tetrasulfur tetranitride have been studied, leading to the formation of compounds with potential applications in polymer chemistry (Kong et al., 2000).
Antimicrobial Activity
- Synthesis and investigation of the antimicrobial activity of novel tetrazoles, including pyrimidine tetrazole derivatives, have been conducted. These studies are crucial for the development of new pharmaceuticals with potential antibacterial and antifungal properties (Bhoge et al., 2021).
properties
Product Name |
5-[(2-Chlorophenyl)methylsulfonyl]-1-(2,6-dimethylphenyl)tetrazole |
|---|---|
Molecular Formula |
C16H15ClN4O2S |
Molecular Weight |
362.8 g/mol |
IUPAC Name |
5-[(2-chlorophenyl)methylsulfonyl]-1-(2,6-dimethylphenyl)tetrazole |
InChI |
InChI=1S/C16H15ClN4O2S/c1-11-6-5-7-12(2)15(11)21-16(18-19-20-21)24(22,23)10-13-8-3-4-9-14(13)17/h3-9H,10H2,1-2H3 |
InChI Key |
GUOPMMJQELJQJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=NN=N2)S(=O)(=O)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(3-Methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid](/img/structure/B1225854.png)
![2-[2-[(4-Phenylphenyl)methylamino]ethylamino]ethanol](/img/structure/B1225857.png)
![N-(4-Acetyl-phenyl)-4-[(E)-3-(4-fluoro-phenyl)-3-oxo-propenylamino]-benzenesulfonamide](/img/structure/B1225858.png)
![N-[(2-ethyl-1-piperidinyl)-sulfanylidenemethyl]-4-nitrobenzamide](/img/structure/B1225859.png)
![3-[[[(1-Oxo-2,2-diphenylethyl)amino]-sulfanylidenemethyl]amino]benzoic acid](/img/structure/B1225860.png)
![2-[5-[(E)-(10-bromo-3-oxo-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-4-ylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B1225862.png)
![N-[2-[4-[(4-chlorophenyl)-oxomethyl]-1-piperazinyl]phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B1225867.png)
![5-[(3-Methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c][1]benzopyran-1-yl)oxymethyl]-2-furancarboxylic acid methyl ester](/img/structure/B1225869.png)
![2-[(2-propyl-4-quinazolinyl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B1225871.png)
![N-[5-(2-methoxyethylthio)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B1225872.png)

![4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoic acid (4-oxo-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-7-yl) ester](/img/structure/B1225876.png)

